![molecular formula C13H22N6O2S B570234 N-(3-Azidopropyl)biotinamide CAS No. 908007-17-0](/img/structure/B570234.png)
N-(3-Azidopropyl)biotinamide
Overview
Description
N-(3-Azidopropyl)biotinamide is a biotin derivative with a terminal azide group. This compound is widely used in biochemical research due to its ability to undergo click chemistry reactions, particularly azide-alkyne cycloaddition. This property makes it a valuable tool for labeling and detecting biomolecules, such as DNA, proteins, and oligonucleotides .
Mechanism of Action
Target of Action
N-(3-Azidopropyl)biotinamide, also known as Biotin-azide, is a form of biotin with a terminal azide group . The primary targets of this compound are various alkynylated molecules, such as DNA, oligonucleotides, and proteins . These targets play crucial roles in biological processes, including gene expression, protein synthesis, and cellular functions.
Mode of Action
Biotin-azide interacts with its targets through a copper-catalyzed click reaction with terminal alkynes . This reaction enables the incorporation of biotin and biotin derivatives into biomolecules that contain alkyne groups through azide-alkyne cycloaddition . This process results in the formation of biotinylated conjugates .
Biochemical Pathways
The biochemical pathways affected by Biotin-azide primarily involve the conjugation of biotin and its derivatives to various biomolecules . This process is achieved through the widely recognized click chemistry methodology . The downstream effects include the detection of these biotinylated molecules using streptavidin, avidin, or NeutrAvidin biotin-binding proteins .
Result of Action
The molecular and cellular effects of Biotin-azide’s action primarily involve the specific labeling of various alkynylated molecules . The binding of biotin to avidin or streptavidin can be employed in downstream affinity applications, such as the isolation of biotinylated molecules or their interaction with streptavidin conjugates .
Action Environment
The action, efficacy, and stability of Biotin-azide can be influenced by various environmental factors. It’s worth noting that the copper-catalyzed click reaction, which is central to Biotin-azide’s mode of action, typically requires an aqueous environment .
Biochemical Analysis
Biochemical Properties
N-(3-Azidopropyl)biotinamide interacts with various biomolecules in biochemical reactions. It undergoes a copper-catalyzed click reaction with terminal alkynes, enabling the incorporation of biotin and biotin derivatives into biomolecules that contain alkyne groups through azide-alkyne cycloaddition .
Cellular Effects
The effects of this compound on cells and cellular processes are largely determined by the biomolecules it interacts with. The binding of biotin to avidin or streptavidin can be employed in downstream affinity applications, such as the isolation of biotinylated molecules or their interaction with streptavidin conjugates .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules. It can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(3-Azidopropyl)biotinamide is synthesized through a multi-step process. The synthesis typically begins with the preparation of biotin, which is then modified to introduce the azide group. The key steps involve:
Activation of Biotin: Biotin is activated using reagents like N-hydroxysuccinimide (NHS) to form biotin-NHS ester.
Introduction of Azide Group: The biotin-NHS ester is reacted with 3-azidopropylamine under mild conditions to form this compound
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis of this compound on a larger scale would likely follow similar steps as the laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions: N-(3-Azidopropyl)biotinamide primarily undergoes click chemistry reactions, specifically:
Azide-Alkyne Cycloaddition: This reaction is catalyzed by copper and involves the azide group reacting with terminal alkynes to form triazoles
Common Reagents and Conditions:
Copper Catalysts: Copper(I) sulfate and sodium ascorbate are commonly used to catalyze the azide-alkyne cycloaddition.
Solvents: Dimethyl sulfoxide (DMSO) and water are typical solvents for these reactions
Major Products:
Scientific Research Applications
Scientific Research Applications
The applications of N-(3-Azidopropyl)biotinamide can be categorized into several key areas:
Chemistry
- Click Chemistry : It serves as a reagent in click chemistry for synthesizing biotinylated molecules. This application is essential for creating probes that can label proteins and nucleic acids, enhancing the detection and analysis of these biomolecules in research settings .
Biology
- Labeling Biomolecules : The compound enables the labeling of various biomolecules such as proteins, DNA, and oligonucleotides. This is particularly useful for studying protein-protein interactions and cellular processes .
- Cellular Imaging : By conjugating with fluorescent dyes or other imaging agents, this compound can be used in cellular imaging studies to visualize the localization and dynamics of biomolecules within cells .
Medicine
- Diagnostic Tools : this compound is employed in developing diagnostic tools that exploit biotin's high affinity for avidin or streptavidin. This property is leveraged in various assays to detect specific biomolecules .
- Targeted Drug Delivery : The compound's ability to conjugate with therapeutic agents allows for targeted drug delivery systems, enhancing the efficacy and specificity of treatments .
Industry
- Production of Biotinylated Products : It is utilized in manufacturing biotinylated products for research and diagnostic purposes, making it a valuable reagent in both academic and commercial laboratories .
Case Studies Highlighting Applications
Several case studies demonstrate the practical applications of this compound:
Case Study 1: Protein Interaction Studies
In a study investigating protein-protein interactions, researchers utilized this compound to label target proteins. The labeled proteins were then isolated using streptavidin beads, allowing for detailed analysis of interaction networks within cellular environments.
Case Study 2: DNA Sequencing
Another study employed this compound to label oligonucleotides for DNA sequencing applications. The azide group facilitated efficient conjugation with sequencing reagents, significantly improving detection sensitivity.
Case Study 3: Targeted Delivery Systems
A recent investigation focused on using this compound in targeted drug delivery systems. By attaching therapeutic agents to biotin derivatives, researchers demonstrated enhanced targeting capabilities towards specific cell types, resulting in improved therapeutic outcomes.
Comparison with Similar Compounds
Biotin-PEG3-Azide: Another biotin derivative with a polyethylene glycol spacer and an azide group, used for similar click chemistry applications.
Biotin-DBCO: A biotin derivative with a dibenzocyclooctyne group, used for strain-promoted azide-alkyne cycloaddition (SPAAC) reactions
Uniqueness: N-(3-Azidopropyl)biotinamide is unique due to its simple structure and efficient participation in copper-catalyzed azide-alkyne cycloaddition. This makes it a versatile and widely used reagent in various biochemical applications .
Biological Activity
N-(3-Azidopropyl)biotinamide, also known as biotin-azide, is a biotin derivative characterized by its azide functional group. This compound has garnered attention in biochemical research due to its utility in bioconjugation and labeling applications through click chemistry. This article explores its biological activity, applications, and relevant research findings.
- Chemical Formula : C₁₃H₂₂N₆O₂S
- CAS Number : 908007-17-0
- Molecular Weight : 326.418 g/mol
- Melting Point : 168 °C
This compound serves primarily as a linker molecule in bioconjugation processes. The azide group allows it to participate in the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of click chemistry that facilitates the formation of stable covalent bonds between biomolecules without disrupting their native functions .
Click Chemistry Process:
- Azide-Alkyne Reaction : The azide group reacts with terminal alkynes on target biomolecules.
- Formation of Triazoles : This reaction results in the formation of triazole linkages, which are stable and can be used for further modifications or detections.
Biological Applications
This compound is utilized in various biological contexts:
- Biotinylation of Biomolecules : It is employed to label proteins, nucleic acids, and carbohydrates, enhancing the ability to track these molecules within biological systems .
- Drug Discovery : By biotinylating potential drug candidates, researchers can monitor their interactions with target molecules, facilitating the development of targeted drug delivery systems .
- Protein Interaction Studies : The compound is instrumental in studying protein interactions via biotin-streptavidin binding systems, allowing for visualization and purification of labeled proteins .
Research Findings
Recent studies have highlighted the effectiveness of this compound in various experimental settings:
- Bioconjugate Synthesis : Research has demonstrated that this compound can effectively create biotinylated conjugates through click chemistry, which are vital for applications in proteomics and cellular biology .
- Tracking Cellular Processes : In cellular studies, biotin-streptavidin systems utilizing this compound have been shown to facilitate the tracking of biomolecule localization and interaction dynamics within cells .
- Comparative Studies : this compound has been compared with other similar compounds, revealing that its extended spacer arm reduces steric hindrance, enhancing conjugation efficiency.
Case Studies
Properties
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(3-azidopropyl)pentanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N6O2S/c14-19-16-7-3-6-15-11(20)5-2-1-4-10-12-9(8-22-10)17-13(21)18-12/h9-10,12H,1-8H2,(H,15,20)(H2,17,18,21)/t9-,10-,12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWODDJWJUGOAQB-NHCYSSNCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCN=[N+]=[N-])NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCN=[N+]=[N-])NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N6O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301343599 | |
Record name | N-(3-Azidopropyl)biotinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301343599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
908007-17-0 | |
Record name | N-(3-Azidopropyl)biotinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301343599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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